4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-14-12-26(13-15(2)30-14)32(28,29)18-9-7-16(8-10-18)22(27)25-23-24-21-19-6-4-3-5-17(19)11-20(21)31-23/h3-10,14-15H,11-13H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNSGDQFVLNNSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a novel synthetic molecule that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a morpholino sulfonyl group and an indeno-thiazole moiety, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds within the indeno-thiazole class. Research indicates that compounds with structural similarities exhibit significant cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated the antitumor activity of related compounds on human lung cancer cell lines (A549, HCC827, NCI-H358). The results showed that certain derivatives demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell proliferation. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 0.85 ± 0.05 |
These findings suggest that modifications in the molecular structure can enhance antitumor efficacy while maintaining selectivity towards cancer cells over normal cells .
The mechanism by which this compound exerts its biological effects may involve interaction with DNA and inhibition of critical cellular pathways:
- DNA Binding: Similar compounds have shown to bind preferentially to the minor groove of DNA, interfering with replication and transcription processes.
- Cell Cycle Arrest: Induction of cell cycle arrest has been observed in treated cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes: Some derivatives act as inhibitors of specific enzymes involved in tumor growth and survival.
Antimicrobial Activity
In addition to antitumor properties, compounds related to this class have also been tested for antimicrobial activity against various pathogens:
- Testing Method: Broth microdilution was employed to assess the minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
These results indicate that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development .
Comparison with Similar Compounds
Spectroscopic and Physicochemical Properties
Table 2: Spectral Data and Molecular Properties
Key Observations:
- IR Spectroscopy: The target compound’s carbonyl (C=O) and sulfonyl (S=O) stretching frequencies align with those of hydrazinecarbothioamides (1663–1682 cm⁻¹ for C=O; 1243–1258 cm⁻¹ for S=O) . The absence of νS-H bands (~2500–2600 cm⁻¹) confirms the sulfonamide’s stability in the thione form .
- Molecular Weight and LogP: The target compound’s higher molecular weight (~480 vs. ~350–400 for simpler analogs) and predicted LogP (~3.2) suggest moderate bioavailability, comparable to indenothiazole derivatives like 7h (LogP 3.8) .
Table 3: Biochemical Profiles of Selected Analogs
Key Observations:
- Anti-Inflammatory Potential: The sulfonyl group in compound 5 and 6a () confers potent COX-2 inhibition (IC50 1.2–1.4 μM), suggesting that the target compound’s morpholino sulfonyl group may enhance selectivity for similar targets .
- Antiviral Activity: Indenothiazole derivatives like compound 4 are under investigation as SARS-CoV-2 inhibitors, likely due to thiazole-mediated RNA binding . The target compound’s indenothiazole core positions it as a candidate for analogous antiviral mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
